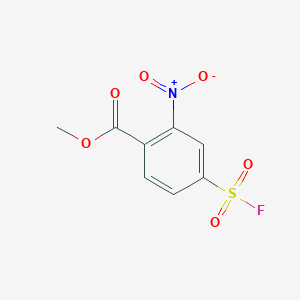

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate

Descripción

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is a benzoate ester derivative featuring a fluorosulfonyl (-SO₂F) group at the para position and a nitro (-NO₂) group at the ortho position. The fluorosulfonyl group is highly electron-withdrawing, significantly influencing the compound’s reactivity and physical properties. This compound is typically utilized as an intermediate in organic synthesis, particularly in reactions requiring activated aromatic systems or as a precursor for sulfonamide derivatives.

Propiedades

Fórmula molecular |

C8H6FNO6S |

|---|---|

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

methyl 4-fluorosulfonyl-2-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |

Clave InChI |

UQQJCJKSYJCRKZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-2-nitrobenzoate typically involves the introduction of the fluorosulfonyl group into a pre-existing benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods: Industrial production of methyl 4-(fluorosulfonyl)-2-nitrobenzoate may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and consistency. The use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub is also a common approach in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be substituted under specific conditions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Various substituted benzoates.

Reduction: Methyl 4-(fluorosulfonyl)-2-aminobenzoate.

Oxidation: Oxidized benzoate derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a covalent inhibitor.

Mecanismo De Acción

The mechanism of action of methyl 4-(fluorosulfonyl)-2-nitrobenzoate involves the reactivity of the sulfonyl fluoride group. This group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents on the benzoate ring are critical determinants of chemical behavior. Key comparisons include:

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (CAS: 1909317-51-6):

- Substituent : Chlorosulfonyl (-SO₂Cl) instead of fluorosulfonyl.

- Molecular Weight : 279.66 vs. 273.19 (target compound).

- Reactivity : The chlorosulfonyl group is more reactive in nucleophilic substitutions due to chlorine’s lower electronegativity compared to fluorine, making it a better leaving group. This compound is often used in sulfonylation reactions .

Methyl 4-methylsulfonyl-2-nitrobenzoate :

- Substituent : Methylsulfonyl (-SO₂CH₃) instead of fluorosulfonyl.

- Crystal Structure : Dihedral angles between the nitro group and benzene ring (21.33°) and carboxylate group (72.09°) indicate steric hindrance, which may reduce reactivity compared to the fluorosulfonyl analogue. The crystal packing is stabilized by weak C–H···O interactions .

Methyl 2-nitrobenzoate (M2NB) :

Structural and Physical Properties

Research Findings and Key Insights

- Crystallographic Stability : Methyl 4-methylsulfonyl-2-nitrobenzoate’s crystal structure reveals planar distortions due to steric effects, which may reduce solubility compared to the fluorosulfonyl analogue .

- Reactivity Hierarchy : Chlorosulfonyl > Fluorosulfonyl > Methylsulfonyl in terms of leaving group ability, while electron-withdrawing strength follows Fluorosulfonyl > Nitro > Chlorosulfonyl .

Actividad Biológica

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound recognized for its significant biological activity, particularly in the context of chemical biology and drug discovery. This article delves into the compound's mechanism of action, its interactions with biological molecules, and relevant research findings, supported by data tables and case studies.

The biological activity of methyl 4-(fluorosulfonyl)-2-nitrobenzoate is primarily attributed to its ability to covalently modify nucleophilic residues in proteins. This includes interactions with amino acids such as:

- Serine

- Threonine

- Lysine

- Tyrosine

- Cysteine

- Histidine

These modifications can significantly alter protein function, making the compound a valuable tool in enzyme inhibition studies and protein modification applications.

Applications in Research

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is utilized in various fields:

- Chemical Biology : It serves as a reagent for studying enzyme inhibition and protein interactions.

- Drug Discovery : The compound's ability to selectively target proteins makes it a candidate for developing new therapeutic agents.

- Organic Synthesis : It acts as a building block for synthesizing other functionalized compounds.

Comparative Analysis with Similar Compounds

The following table compares methyl 4-(fluorosulfonyl)-2-nitrobenzoate with similar sulfonyl-substituted compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Methyl 4-(chlorosulfonyl)-2-nitrobenzoate | Chlorosulfonyl, Nitro | Less reactive than fluorosulfonyl; used in different synthetic pathways |

| Methyl 4-(methylsulfonyl)-2-nitrobenzoate | Methylsulfonyl, Nitro | Exhibits different reactivity due to the absence of fluorine |

| Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoate | Trifluoromethylsulfonyl, Nitro | Higher electronegativity; alters electronic properties significantly |

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate stands out due to its fluorosulfonyl group, which imparts unique reactivity and stability compared to other sulfonyl derivatives.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

- Enzyme Inhibition : Studies have shown that methyl 4-(fluorosulfonyl)-2-nitrobenzoate effectively inhibits specific enzymes by covalently modifying active site residues. For instance, its interaction with serine residues has been documented to disrupt enzymatic activity significantly.

- Protein Modification : The compound has been employed to investigate the effects of post-translational modifications on protein function. By selectively targeting nucleophilic residues, researchers can elucidate the role of specific amino acids in maintaining protein structure and function .

- Drug Development : Ongoing research is focused on leveraging the reactivity of methyl 4-(fluorosulfonyl)-2-nitrobenzoate for developing novel therapeutics aimed at diseases where enzyme inhibition is beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.